

(R)-(+)-Propylene carbonate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Propylene carbonate

Cat. No.: B016679

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(R)-(+)-Propylene Carbonate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(R)-(+)-Propylene Carbonate**, a chiral organic compound of significant interest in various scientific and industrial applications, including as a polar, aprotic solvent and in the synthesis of enantiomerically pure compounds.

Core Physical and Chemical Properties

(R)-(+)-Propylene Carbonate, with the chemical formula C₄H₆O₃, is the (R)-enantiomer of propylene carbonate.[1][2][3] It is a colorless to pale yellow, clear liquid.[1] While many physical properties are similar to its racemic mixture, its chirality and optical purity are distinguishing features.

Summary of Physical Properties

The following table summarizes the key quantitative physical data for **(R)-(+)-Propylene Carbonate**.

Property	Value	Temperature (°C)	Pressure
Molecular Weight	102.09 g/mol	N/A	N/A
Density	1.189 g/mL	25	N/A
	1.21 g/mL	20	N/A
Boiling Point	240 °C	N/A	Atmospheric
Melting/Freezing Point	-49.2 °C	N/A	N/A
Refractive Index (n/D)	1.422	20	N/A
Vapor Pressure	4.07 kPa (0.59 psi)	20	N/A
Flash Point	132 °C	N/A	Closed Cup
Solubility in Water	175 g/L	25	N/A
Optical Purity (ee)	≥95% (GLC)	N/A	N/A

Data compiled from sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Detailed Experimental Protocols

Accurate determination of physical properties is crucial for the application and handling of chemical substances. The following sections outline standard laboratory protocols for measuring the key properties of liquid compounds like **(R)-(+)-Propylene Carbonate**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[\[6\]](#)[\[7\]](#) A common and effective method for small sample volumes is the capillary method using a Thiele tube or an aluminum block.[\[6\]](#)[\[8\]](#)

Methodology:

- Preparation: A small amount of **(R)-(+)-Propylene Carbonate** is placed into a fusion or small test tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[\[8\]](#)[\[9\]](#)

- Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., paraffin oil in a Thiele's tube or an aluminum block).[8][10]
- Heating: The apparatus is heated slowly and uniformly.[8]
- Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[8]
- Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Measurement of Density

Density is the mass of a substance per unit of volume. For liquids, this can be determined using several methods, including a pycnometer or a hydrometer.[11][12]

Methodology (Using a Pycnometer):

- Weighing the Pycnometer: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately on an analytical balance.[11]
- Filling: The pycnometer is filled with **(R)-(+)-Propylene Carbonate**, ensuring no air bubbles are present. The flask is stoppered, and any excess liquid is carefully wiped from the exterior.
- Temperature Equilibration: The filled pycnometer is placed in a temperature-controlled water bath until it reaches the desired temperature (e.g., 20°C or 25°C).[12] The volume is adjusted to the calibration mark if necessary.[12]
- Final Weighing: The pycnometer containing the sample is removed from the bath, dried, and weighed again.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known

volume of the pycnometer.

Determination of Refractive Index

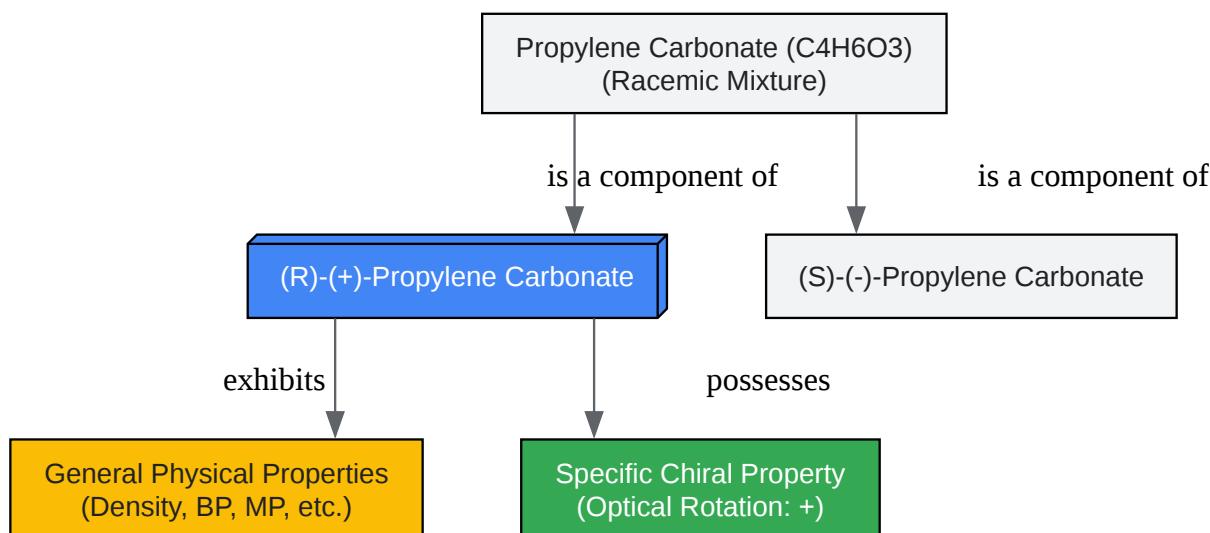
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.[\[13\]](#)

Methodology (Using an Abbe Refractometer):

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of **(R)-(+)-Propylene Carbonate** are placed on the prism surface of the refractometer.[\[13\]](#)
- Measurement: The prisms are closed, and light (typically the sodium D-line at 589.3 nm) is passed through the sample.[\[13\]](#)
- Reading: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.
- Temperature Control: The measurement should be performed at a constant, controlled temperature (e.g., 20°C), as the refractive index is temperature-dependent.

Assessment of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a standard technique for determining equilibrium solubility.[\[14\]](#)[\[15\]](#)


Methodology (Shake-Flask Method):

- Preparation: An excess amount of **(R)-(+)-Propylene Carbonate** is added to a known volume of the solvent (e.g., water) in a sealed flask.
- Equilibration: The flask is agitated in a temperature-controlled environment (e.g., an orbital shaker at 25°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[\[14\]](#)[\[15\]](#) The presence of undissolved solute should be confirmed.[\[14\]](#)

- Phase Separation: After agitation, the mixture is allowed to stand to let the undissolved solute settle. An aliquot of the supernatant is then carefully removed and separated from the solid phase, typically by centrifugation or filtration.[15][16]
- Analysis: The concentration of the dissolved **(R)-(+)-Propylene Carbonate** in the clear supernatant is determined using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Calculation: The solubility is expressed in units such as g/L or mol/L.

Logical Relationships and Structure

The following diagram illustrates the hierarchical relationship between the general compound and its specific enantiomer.

[Click to download full resolution via product page](#)

Caption: Hierarchical relationship of **(R)-(+)-Propylene Carbonate**.

Safety and Handling

(R)-(+)-Propylene Carbonate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][17]

- Handling: Work should be performed in a well-ventilated area.[1] Personal protective equipment, including gloves and safety goggles, should be worn to avoid contact with skin and eyes.[1]
- Storage: Store in a tightly closed container in a cool, dry place, away from moisture.[18]
- First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1][17] If irritation persists, seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. (R)-(+)-碳酸丙烯酯 98% | Sigma-Aldrich sigmaaldrich.com
- 3. capotchem.com [capotchem.com]
- 4. chembk.com [chembk.com]
- 5. phexcom.com [phexcom.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks geeksforgeeks.org
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide vedantu.com
- 9. byjus.com [byjus.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. mt.com [mt.com]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. mt.com [mt.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Propylene carbonate - Sciencemadness Wiki [sciemcemadness.org]
- To cite this document: BenchChem. [(R)-(+)-Propylene carbonate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016679#r-propylene-carbonate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com